molecular formula C15H18O B14197968 4-Methyl-1-phenyloct-1-YN-3-one CAS No. 918638-76-3

4-Methyl-1-phenyloct-1-YN-3-one

Cat. No.: B14197968
CAS No.: 918638-76-3
M. Wt: 214.30 g/mol
InChI Key: WRLBRSZQVUYASE-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyloct-1-YN-3-one is an organic compound with the molecular formula C15H18O It is characterized by the presence of a phenyl group attached to an octyne chain, with a methyl group at the fourth position and a ketone functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenyloct-1-YN-3-one typically involves the alkylation of a phenylacetylene derivative. One common method is the reaction of phenylacetylene with 4-methyl-1-bromooctane in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyloct-1-YN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Methyl-1-phenyloct-1-YN-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyloct-1-YN-3-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenylbut-1-YN-3-one: Similar structure but with a shorter carbon chain.

    4-Methyl-1-phenylhex-1-YN-3-one: Similar structure with a medium-length carbon chain.

    4-Methyl-1-phenylhept-1-YN-3-one: Similar structure with a slightly longer carbon chain.

Uniqueness

4-Methyl-1-phenyloct-1-YN-3-one is unique due to its specific carbon chain length, which can influence its physical and chemical properties. The presence of the methyl group at the fourth position also adds to its distinctiveness, affecting its reactivity and interaction with other molecules.

Properties

CAS No.

918638-76-3

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

4-methyl-1-phenyloct-1-yn-3-one

InChI

InChI=1S/C15H18O/c1-3-4-8-13(2)15(16)12-11-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8H2,1-2H3

InChI Key

WRLBRSZQVUYASE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(=O)C#CC1=CC=CC=C1

Origin of Product

United States

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